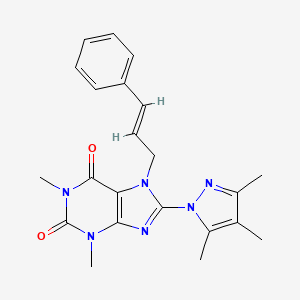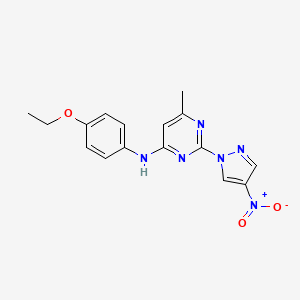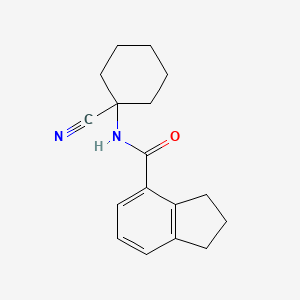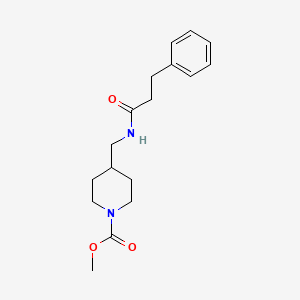![molecular formula C23H28N4O5 B2754919 N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921569-97-3](/img/structure/B2754919.png)
N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as pyrimidines and pyrazoles, play a crucial role in drug discovery due to their wide range of biological activities. These compounds are often explored for their potential as ligands for various receptors, inhibitors for enzymes, and their roles in medicinal chemistry for treating various diseases. For instance, research into pyrimidines has led to the development of ligands for the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008). Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been reported as selective ligands for the translocator protein, with applications in imaging and potentially in treating neurodegenerative diseases (Dollé et al., 2008).
Structural Studies and Synthesis Optimization
The synthesis and structural optimization of heterocyclic compounds are essential for enhancing their biological activity and selectivity. Studies have focused on the synthesis of novel compounds through various chemical reactions, aiming to improve their properties for specific applications. For example, the synthesis of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione and its derivatives has contributed to the understanding of molecular structures and potential applications in designing new drugs (Banfield et al., 1987).
Radioligands and Imaging Applications
The development of radioligands based on heterocyclic structures for imaging purposes, such as PET scans, is another significant area of research. These compounds allow for the visualization of specific biological targets in vivo, contributing to the diagnosis and study of diseases. For instance, the development of [18F]PBR111, a selective radioligand for imaging the translocator protein, showcases the application of heterocyclic compounds in neuroimaging and the potential for studying neuroinflammation (Dollé et al., 2008).
Antitumor Agents and Enzyme Inhibitors
Heterocyclic compounds are also explored for their potential as antitumor agents and enzyme inhibitors. The design and synthesis of compounds targeting specific enzymes involved in cancer cell proliferation can lead to the development of new anticancer therapies. For example, the synthesis of novel inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis in cancer cells, highlights the potential of heterocyclic compounds in cancer treatment (Gangjee et al., 2000).
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-23(2,3)25-19(28)14-27-16-7-6-11-24-20(16)21(29)26(22(27)30)12-10-15-8-9-17(31-4)18(13-15)32-5/h6-9,11,13H,10,12,14H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRULWOYMBXNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)

![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)



![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)

![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)



![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)

